Pan-Trk-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pan-Trk-IN-3 is a potent inhibitor targeting tropomyosin receptor kinases (TRKs), which are crucial in the development and function of the nervous system. These kinases, including TRKA, TRKB, and TRKC, are encoded by the neurotrophic receptor tyrosine kinase genes NTRK1, NTRK2, and NTRK3, respectively . This compound is designed to inhibit these kinases, making it a valuable tool in cancer research and treatment, particularly for tumors driven by NTRK gene fusions .
準備方法
The synthesis of Pan-Trk-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may include large-scale batch reactions and continuous flow processes to optimize efficiency and scalability .
化学反応の分析
Pan-Trk-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common reagents include halides and nucleophiles, leading to the formation of new derivatives with different properties.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
科学的研究の応用
Pan-Trk-IN-3 has a wide range of scientific research applications:
作用機序
Pan-Trk-IN-3 exerts its effects by binding to the kinase domain of TRKA, TRKB, and TRKC, inhibiting their activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, which are crucial for cell survival, proliferation, and differentiation . The compound targets the ATP-binding site of the kinases, blocking their catalytic activity and leading to the suppression of TRK-driven tumor growth .
類似化合物との比較
Pan-Trk-IN-3 is compared with other TRK inhibitors such as larotrectinib and entrectinib. While all these compounds target TRKs, this compound is unique due to its high selectivity and potency against both wild-type and mutant forms of TRKs . Similar compounds include:
Larotrectinib: A first-generation TRK inhibitor with high efficacy in TRK fusion-positive cancers.
Entrectinib: Another first-generation inhibitor, effective against TRK, ROS1, and ALK fusions.
ICP-723: A next-generation TRK inhibitor with robust activity against resistant mutations.
This compound stands out for its ability to overcome resistance mutations, making it a valuable addition to the arsenal of TRK inhibitors .
特性
分子式 |
C29H31ClN8O3 |
---|---|
分子量 |
575.1 g/mol |
IUPAC名 |
1-[5-tert-butyl-2-(4-chlorophenyl)pyrazol-3-yl]-3-[4-[(6,6-dimethyl-7-oxo-8H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino]-3-methylphenyl]urea |
InChI |
InChI=1S/C29H31ClN8O3/c1-16-13-18(9-12-20(16)34-24-23-25(32-15-31-24)36-26(39)29(5,6)41-23)33-27(40)35-22-14-21(28(2,3)4)37-38(22)19-10-7-17(30)8-11-19/h7-15H,1-6H3,(H2,33,35,40)(H2,31,32,34,36,39) |
InChIキー |
DSZLKOXKYRREEO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=NN2C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=NC=NC5=C4OC(C(=O)N5)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。